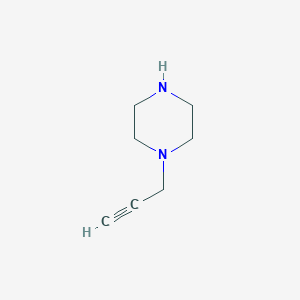

1-(Prop-2-yn-1-yl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-ynylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-2-5-9-6-3-8-4-7-9/h1,8H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCSATTUAOHJDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562381 | |

| Record name | 1-(Prop-2-yn-1-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52070-67-4 | |

| Record name | 1-(Prop-2-yn-1-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Propynyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(Prop-2-yn-1-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a cornerstone in medicinal chemistry, valued for its unique physicochemical properties and its ability to serve as a versatile scaffold in drug design.[1][2] The introduction of a propargyl group at the N1 position, yielding 1-(prop-2-yn-1-yl)piperazine, imbues the molecule with a reactive handle for further chemical modifications, such as click chemistry, while also profoundly influencing its three-dimensional structure and, by extension, its biological activity.[3][4] This guide provides a comprehensive analysis of the molecular structure and conformational dynamics of this compound, grounded in established principles of stereochemistry and supported by spectroscopic and computational methodologies. We will delve into the causality behind its structural preferences and provide actionable protocols for its characterization, offering a critical resource for researchers leveraging this scaffold in drug discovery.

Introduction: The Significance of the this compound Scaffold

Piperazine and its derivatives are ubiquitous in pharmaceuticals, contributing to the efficacy of drugs across a wide range of therapeutic areas, including antipsychotics, antihistamines, and anticancer agents.[1][5] The appeal of the piperazine moiety lies in its ability to exist in a protonated state at physiological pH, enhancing aqueous solubility, and its capacity to engage in crucial hydrogen bonding interactions with biological targets.[2]

The addition of the propargyl (prop-2-yn-1-yl) group introduces a terminal alkyne, a highly versatile functional group for chemical ligation.[3][4] This feature makes this compound a valuable building block for the synthesis of complex molecular architectures through reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the Sonogashira coupling.[3]

However, the substitution on the piperazine nitrogen does more than just add chemical reactivity; it dictates the molecule's conformational landscape. The way the piperazine ring puckers and the spatial orientation of the propargyl group are critical determinants of how the molecule presents itself to a biological target. Understanding these conformational preferences is therefore not merely an academic exercise but a fundamental prerequisite for rational drug design.

Molecular Structure of this compound

The fundamental architecture of this compound consists of a six-membered piperazine ring N-substituted with a propargyl group.

Caption: 2D structure of this compound.

Table 1: Key Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂ | [4] |

| Molecular Weight | 124.19 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| CAS Number | 52070-67-4 | [4] |

Conformational Analysis

The biological function of a molecule is intrinsically linked to its three-dimensional shape. For this compound, two primary conformational phenomena are at play: the inversion of the piperazine ring and the orientation of the N-propargyl substituent.

Piperazine Ring Pucker

Like cyclohexane, the piperazine ring can exist in several conformations, including the chair, boat, and twist-boat forms.[6][7]

-

Chair Conformation: This is the most stable and predominant conformation for the piperazine ring.[8][9] In this arrangement, all bond angles are close to the ideal tetrahedral angle (109.5°), and torsional strain is minimized. The chair form is characterized by having all six torsion angles around +/- 60°.[10]

-

Boat Conformation: This is a higher energy conformation due to eclipsing interactions between hydrogens and a flagpole interaction between the two nitrogen atoms. The boat form can be enforced when the piperazine nitrogen atoms coordinate to a metal center in a bidentate fashion.[8]

-

Twist-Boat Conformation: A slightly more stable intermediate between two boat forms, the twist-boat is still significantly less stable than the chair conformation.[9][10]

For this compound in a solution or biological system, it is overwhelmingly likely to exist in the chair conformation.

Nitrogen Inversion and Ring Inversion

The piperazine chair can undergo a "ring flip" or inversion, interconverting between two chair forms. This process has a significant energy barrier, which is notably higher for N,N'-dimethylpiperazine (55.7 kJ mol⁻¹) compared to cis-1,4-dimethylcyclohexane (40.0 kJ mol⁻¹), indicating the influence of the nitrogen atoms on the ring's flexibility.[6]

During this ring inversion, substituents that were in an axial position become equatorial, and vice versa. This leads to the critical question of the preferred orientation of the propargyl group.

Caption: Conformational equilibrium of the propargyl group.

Axial vs. Equatorial Propargyl Group

For a monosubstituted cyclohexane ring, the substituent generally prefers the equatorial position to avoid 1,3-diaxial interactions, which are a form of steric hindrance. This principle largely holds for N-substituted piperazines. Infrared spectral measurements have shown that the N-H group in piperazine itself prefers the equatorial position, similar to piperidine.[11]

For the 1-(prop-2-yn-1-yl) substituent, the equatorial position is strongly favored for the following reasons:

-

Minimized Steric Strain: An axial propargyl group would experience significant steric clashes with the axial hydrogens on carbons 3 and 5 of the piperazine ring. The equatorial position places the bulky group away from the core of the ring, minimizing these unfavorable interactions.

-

Electronic Considerations: While less dominant than sterics in this case, the orientation can be influenced by hyperconjugation and other electronic effects. However, the energetic penalty of 1,3-diaxial interactions typically outweighs these more subtle effects.

Therefore, the ground-state conformation of this compound is a chair form with the propargyl group occupying an equatorial position. While the axial conformer exists in equilibrium, its population is expected to be very low at room temperature.

Methodologies for Structural and Conformational Elucidation

A multi-pronged approach combining spectroscopic and computational techniques is essential for a thorough characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying the solution-state conformation of molecules.

Expertise & Experience: The appearance of NMR spectra for N-substituted piperazines can be complex due to phenomena like restricted amide bond rotation (in acylated piperazines) and the interconversion of chair conformations.[6][12] For this compound, the key is to analyze the chemical shifts and coupling constants of the piperazine ring protons and to use variable temperature (VT) NMR to probe the dynamics of ring inversion.

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

-

Acquisition:

-

Acquire a standard ¹H NMR spectrum. The piperidine protons typically appear as broad multiplets in the δ 2.5-3.5 ppm range. The propargyl protons will show characteristic signals: a singlet or triplet for the acetylenic proton (~δ 2.2 ppm) and a doublet for the methylene protons (~δ 3.2 ppm).

-

Acquire a ¹³C NMR spectrum. This will complement the proton data by defining the carbon skeleton.

-

Acquire 2D NMR spectra, such as COSY (to establish H-H correlations) and HSQC (to link protons to their attached carbons), for unambiguous signal assignment.

-

-

Analysis: The distinction between axial and equatorial protons is key. Axial protons are typically shielded (appear at a lower chemical shift) compared to their equatorial counterparts. Furthermore, the coupling constants (J-values) between adjacent protons can be diagnostic of their dihedral angle and thus their orientation. Large trans-diaxial couplings (J_ax-ax ≈ 10-13 Hz) are characteristic of a chair conformation.

Protocol: Variable Temperature (VT) NMR

-

Objective: To determine the energy barrier for ring inversion.

-

Procedure: Acquire a series of ¹H NMR spectra over a range of temperatures, starting from room temperature and decreasing until significant spectral changes are observed.

-

Observation: As the temperature is lowered, the rate of ring inversion slows down. If slow enough on the NMR timescale, the broad signals for the piperazine protons will resolve into distinct signals for the axial and equatorial protons of the frozen chair conformation. The temperature at which these signals coalesce (the coalescence temperature, T_c) can be used to calculate the free energy of activation (ΔG‡) for the ring inversion process. For N,N'-disubstituted piperazines, these barriers are typically in the range of 56-80 kJ mol⁻¹.[6][12]

X-ray Crystallography

This technique provides the definitive solid-state structure of a molecule, offering precise bond lengths, bond angles, and conformational information.

Expertise & Experience: Obtaining single crystals suitable for X-ray diffraction can be challenging. The crystal structure reveals the conformation adopted in the solid state, which is generally the lowest energy conformation. For flexible molecules, it's important to recognize that the crystal packing forces can sometimes trap a conformation that is not the most stable one in solution. However, for piperazine rings, the chair conformation is almost universally observed in the solid state unless other factors, like metal coordination, are present.[8]

Protocol: Single Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of this compound. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture, or by vapor diffusion.

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Cool the crystal (typically to 100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data.

-

Structure Solution and Refinement: Process the diffraction data to obtain the electron density map of the unit cell. Solve the phase problem to generate an initial model of the molecule. Refine this model against the experimental data to obtain the final structure with high precision.

-

Analysis: Analyze the resulting structure to determine bond lengths, bond angles, torsion angles, and the overall conformation of the molecule, confirming the chair pucker and the equatorial disposition of the propargyl group.

Computational Chemistry

Molecular modeling provides invaluable insights into the relative stabilities of different conformers and the energy barriers separating them.

Caption: Workflow for computational conformational analysis.

Expertise & Experience: The choice of computational method is crucial for obtaining accurate results. While molecular mechanics can be used for a quick initial search, more robust quantum mechanical methods like Density Functional Theory (DFT) are required for reliable energy calculations. Modern DFT functionals, such as M06-2X, have shown a good balance of accuracy and efficiency for modeling piperazine-containing ligands.[9]

Protocol: DFT-Based Conformational Analysis

-

Initial Structure Generation: Build the 3D structure of this compound. Generate two initial structures: one with the propargyl group in an axial position and one with it in an equatorial position on a chair-like piperazine ring.

-

Geometry Optimization: Perform a full geometry optimization for both conformers using a DFT method (e.g., M06-2X) and a suitable basis set (e.g., cc-pVDZ).[9] This will find the lowest energy structure in the vicinity of the starting geometry.

-

Frequency Calculation: Perform a vibrational frequency calculation on the optimized structures. The absence of any imaginary frequencies confirms that the structures are true energy minima.

-

Energy Comparison: Compare the electronic energies (or, more accurately, the Gibbs free energies) of the optimized axial and equatorial conformers. The difference in energy will quantify the preference for the equatorial position.

-

(Optional) Transition State Search: To find the energy barrier for ring inversion, perform a transition state search starting from a geometry that is intermediate between the two chair forms (e.g., a twist-boat). A successful transition state calculation will yield a structure with exactly one imaginary frequency, and its energy will provide the activation barrier for the interconversion.

Conclusion: Implications for Drug Design

The conformational landscape of this compound is dominated by a chair conformation with the propargyl substituent in an equatorial orientation. This preference is a direct consequence of minimizing steric strain. For drug development professionals, this has critical implications:

-

Predictable Scaffolding: The rigidity and predictable conformation of the piperazine chair allow it to act as a reliable scaffold, positioning the propargyl group and the second piperazine nitrogen (N4) in a well-defined spatial relationship.

-

Vectorial Exit Point: The equatorial propargyl group provides a defined vector away from the core of the molecule. This is crucial when using the alkyne as a point of attachment for other pharmacophoric groups, as their position relative to the piperazine core will be constrained.

-

Pharmacophore Modeling: When developing pharmacophore models, the equatorial conformer should be considered the bioactive conformation. Docking studies and virtual screening efforts should be initiated with this low-energy structure to yield more accurate and relevant results.[13]

By understanding the fundamental principles that govern the structure and conformation of this compound, researchers can more effectively utilize this versatile building block, accelerating the design and synthesis of novel therapeutics with improved potency and selectivity.

References

-

Wikipedia. Piperazine. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines. [Link]

-

National Institutes of Health. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

-

National Institutes of Health. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. [Link]

-

RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

-

Sunhwan Jo. Piperazine Ring Conformation using RDKit. [Link]

-

Indian Academy of Sciences. Conformers of Piperazine on air-water interface studied by VSFG spectroscopy. [Link]

-

ResearchGate. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. [Link]

-

PubChem. 1-(prop-2-yn-1-yl)piperidine. [Link]

-

MDPI. Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. [Link]

-

PubMed. Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. [Link]

-

PubChem. 1-(Piperazin-1-yl)prop-2-en-1-one. [Link]

-

Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

-

PubChem. 1-(Prop-2-en-1-yl)piperidine. [Link]

-

PubChem. 1-(Prop-2-yn-1-yl)piperidine. [Link]

-

PubMed. Conformational analysis and pharmacophore design for selected 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity. [Link]

-

MDPI. Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. [Link]

-

PubMed. Conformational analysis of 2-substituted piperazines. [Link]

-

ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]

-

RSC Publishing. Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. [Link]

-

PubMed. Synthesis and antiproliferative evaluation of piperazine-1-carbothiohydrazide derivatives of indolin-2-one. [Link]

-

Dana Bioscience. 1-(Prop-2-yn-1-yl)piperazin-2-one 5g. [Link]

-

RSC Publishing. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]

-

PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. CAS 52070-67-4: this compound | CymitQuimica [cymitquimica.com]

- 5. Piperazine - Wikipedia [en.wikipedia.org]

- 6. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Piperazine Ring Conformation using RDKit | Sunhwan Jo [sunhwan.github.io]

- 11. The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Conformational analysis and pharmacophore design for selected 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

N-propargylpiperazine CAS number and identifiers

An In-Depth Technical Guide to N-Propargylpiperazine: Synthesis, Properties, and Applications in Drug Discovery

Introduction

N-propargylpiperazine, a bifunctional molecule featuring a piperazine ring and a terminal alkyne, has emerged as a valuable and versatile building block in modern medicinal chemistry. Its unique structural combination allows for a diverse range of chemical modifications, making it a privileged scaffold in the design of novel therapeutic agents. The piperazine moiety, a common pharmacophore in numerous approved drugs, often imparts favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability. Simultaneously, the propargyl group provides a reactive handle for bioorthogonal "click" chemistry, covalent targeting of enzymes, and the synthesis of complex molecular architectures.

This technical guide offers a comprehensive overview of N-propargylpiperazine for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide field-proven insights into its synthesis, characterization, handling, and strategic application in the development of next-generation therapeutics.

Core Identifiers and Physicochemical Properties

Precise identification and understanding of a molecule's fundamental properties are the bedrock of reproducible scientific research. N-propargylpiperazine is cataloged across major chemical databases with a consistent set of identifiers and properties.

Its chemical structure consists of a piperazine ring where one of the secondary amine hydrogens is replaced by a prop-2-yn-1-yl group.

Caption: Chemical structure of N-propargylpiperazine.

Table 1: Core Identifiers for N-propargylpiperazine

| Identifier | Value | Source |

| CAS Number | 52070-67-4 | [1] |

| IUPAC Name | 1-prop-2-ynylpiperazine | [1] |

| Molecular Formula | C₇H₁₂N₂ | [1] |

| SMILES | C#CCN1CCNCC1 | [1] |

| InChIKey | GWCSATTUAOHJDK-UHFFFAOYSA-N | [1] |

| EC Number | 811-833-1 | [1] |

Table 2: Physicochemical and Computed Properties

| Property | Value | Source |

| Molecular Weight | 124.18 g/mol | [1] |

| Exact Mass | 124.100048391 Da | [1] |

| XLogP3-AA | -0.3 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Topological Polar Surface Area | 15.3 Ų | [1] |

| Rotatable Bond Count | 1 | [1] |

Synthesis and Mechanistic Insights

The synthesis of N-propargylpiperazine is most commonly achieved via nucleophilic substitution. The choice of a mono-protected piperazine or a large excess of piperazine is a critical decision point to control the selectivity of the reaction and minimize the formation of the undesired 1,4-dipropargylpiperazine byproduct.

Protocol: Synthesis via N-Alkylation of Piperazine

This protocol describes a common and practical method for synthesizing the title compound.

-

Reaction Setup: To a solution of piperazine (4-5 equivalents) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF), add a mild base like potassium carbonate (K₂CO₃, 2-3 equivalents). The large excess of piperazine serves a dual purpose: it acts as the nucleophile and also as a competing base, driving the reaction towards mono-alkylation.

-

Reagent Addition: Cool the reaction mixture in an ice bath (0 °C). Add propargyl bromide (1 equivalent), typically as an 80% solution in toluene, dropwise over 30-60 minutes. The slow addition and low temperature are crucial for controlling the exothermicity of the reaction and further enhancing selectivity for the mono-substituted product.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.

-

Workup and Purification:

-

Filter the reaction mixture to remove the inorganic base (K₂CO₃) and piperazine hydrobromide salt.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The resulting residue is then partitioned between dichloromethane (DCM) and water. The aqueous layer is further extracted with DCM (3x).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.

-

Purification is typically achieved by column chromatography on silica gel, using a gradient elution of methanol in dichloromethane to isolate the pure N-propargylpiperazine.

-

Caption: Role of N-propargylpiperazine as a bifunctional building block.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling any chemical reagent. N-propargylpiperazine and its parent compound, piperazine, possess specific hazards that must be managed.

-

Hazard Identification: N-propargylpiperazine is classified as causing skin irritation (H315) and serious eye irritation (H319). [1]Piperazine itself is corrosive and can cause severe skin burns and eye damage, as well as respiratory and skin sensitization. [2][3][4]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield. [2][5] * Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat. Ensure clothing is clean daily. [2] * Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. If ventilation is inadequate, use a NIOSH-approved respirator. [4][5]

-

-

Handling and Storage:

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container. [2][3] * Protect from light and moisture. [2] * Keep away from incompatible materials such as strong oxidizing agents and strong acids. [2] * Sources of ignition, such as open flames, should be prohibited in the handling and storage areas. [2]

-

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. [5] * Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water. [2][5] * Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [3][5] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [5]

-

Conclusion

N-propargylpiperazine is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, straightforward synthesis, and dual-functionality make it an invaluable scaffold for constructing novel molecules with therapeutic potential. The combination of the pharmacokinetically favorable piperazine core and the chemically versatile propargyl group provides a robust platform for applications ranging from the development of neuroprotective agents to the construction of complex bioconjugates via click chemistry. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for unlocking its full potential in the demanding field of drug discovery and development.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14627369, 1-(2-Propynyl)piperazine. Available from: [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperazine. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3070613, 1-Piperazinepropanamide, 4-methyl-N-(3-phenyl-5-isoxazolyl)-. Available from: [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. Molecules, 25(21), 5099. Available from: [Link]

-

Gökmen, Z., Deniz, N. G., Onan, M. E., & Sayil, C. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Bulgarian Chemical Communications, 50(3), 445-451. Available from: [Link]

-

ResearchGate. Synthesis of piperazine propargyl carbamates 2a–g from N-substituted piperazine 1a–g and propargyl chloroformate. Available from: [Link]

-

Avcı, D., Tamer, Ö., & Atalay, Y. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 333-348. Available from: [Link]

-

Rautio, J., et al. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10464479, N-methyl,N-(propargyl),N-(pyrrol-2-ylmethyl)amine. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

-

Rautio, J., Kumpulainen, H., & Laine, K. (2008). Prodrugs: Design and clinical applications. Nature Reviews Drug Discovery, 7, 255-270. Available from: [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available from: [Link]

-

Pathak, V., et al. (2001). Synthesis of N-propargylphenelzine and analogues as neuroprotective agents. Bioorganic & Medicinal Chemistry Letters, 11(20), 2715-2717. Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Pro-Drug Development. Available from: [Link]

-

St John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Available from: [Link]

-

Hilaire, J. R., et al. (2021). Prodrug approaches for the development of a long-acting drug delivery systems. Advanced Drug Delivery Reviews, 177, 113936. Available from: [Link]

Sources

An In-depth Technical Guide to 1-(prop-2-ynyl)piperazine: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 1-(prop-2-ynyl)piperazine, a versatile heterocyclic building block. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core physicochemical properties, spectroscopic signatures, synthetic methodologies, and key applications of this compound, grounding all claims in authoritative data.

Introduction: The Strategic Value of 1-(prop-2-ynyl)piperazine

1-(prop-2-ynyl)piperazine, also known as N-propargylpiperazine, has emerged as a molecule of significant interest in synthetic and medicinal chemistry. Its structure uniquely combines two highly valuable pharmacophoric elements: the piperazine ring and a terminal alkyne.

The piperazine moiety is a well-established "privileged scaffold" in drug discovery.[1][2] Its presence can favorably modulate pharmacokinetic properties such as aqueous solubility and membrane permeability, while also serving as a versatile linker to orient other functional groups for optimal target engagement.[2][3] The two nitrogen atoms offer distinct handles for chemical modification, allowing for the synthesis of diverse molecular architectures.[3]

The terminal alkyne (propargyl group) provides a reactive handle for a variety of powerful chemical transformations, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5] This functional group enables the efficient and specific conjugation of the piperazine core to other molecules, making it an invaluable tool for creating complex drug candidates, probes, and advanced materials.[4]

This guide will systematically explore the properties and reactivity that make 1-(prop-2-ynyl)piperazine a strategic asset in modern chemical research.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of a compound is critical for its effective use in experimental design. The key identifiers and physicochemical data for 1-(prop-2-ynyl)piperazine are summarized below.

Structural and Identity Data

Caption: Chemical structure of 1-(prop-2-ynyl)piperazine.

Table 1: Key Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | 1-(prop-2-yn-1-yl)piperazine | [6][7] |

| Synonyms | 1-Propargylpiperazine, N-propargylpiperazine | [4][7] |

| CAS Number | 52070-67-4 | [4][6][8] |

| Molecular Formula | C₇H₁₂N₂ | [4][6][7][8] |

| Molecular Weight | 124.18 g/mol | [4][7][8] |

| Appearance | White to light yellow/brown solid or powder | [4][6] |

| Melting Point | 58 - 62 °C | [4] |

| Boiling Point | 90 °C at 7 mmHg; 188.1 °C at 760 mmHg | [4][8] |

| Density | 0.945 g/cm³ | [8] |

| Refractive Index | 1.477 | [8] |

| XLogP3-AA | -0.3 | [7] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 1-(prop-2-ynyl)piperazine. The following sections describe the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation by mapping the hydrogen and carbon framework of the molecule.[9]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.

-

Alkyne Proton (-C≡C-H): A characteristic triplet (due to long-range coupling) or a sharp singlet around δ 2.0-2.5 ppm.

-

Propargyl Protons (-CH₂-C≡C-): A singlet or doublet around δ 3.2-3.5 ppm.

-

Piperazine Protons (-CH₂-N-CH₂-): A series of broad multiplets or distinct signals in the δ 2.5-3.0 ppm range, often showing complex splitting due to the chair conformation of the ring and coupling between adjacent protons.[10][11]

-

Amine Proton (-NH): A broad singlet that can appear over a wide chemical shift range and may exchange with D₂O.

-

-

¹³C NMR: The carbon spectrum complements the proton data.

-

Alkyne Carbons (-C≡C-): Two signals are expected between δ 70-85 ppm.

-

Propargyl Carbon (-CH₂-C≡C-): A signal typically found around δ 40-50 ppm.

-

Piperazine Carbons (-CH₂-N-CH₂-): Signals for the four piperazine carbons are expected in the δ 45-55 ppm range.[9]

-

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of 1-(prop-2-ynyl)piperazine in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[10]

-

Data Processing: Process the acquired Free Induction Decay (FID) with appropriate Fourier transformation, phasing, and baseline correction. Calibrate the chemical shift scale to the TMS signal.

Synthesis and Purification

1-(prop-2-ynyl)piperazine is typically synthesized via a standard nucleophilic substitution reaction. The secondary amine of the piperazine ring acts as a nucleophile, displacing a leaving group from a propargyl electrophile.

General Synthetic Workflow

The most common and straightforward method is the N-alkylation of piperazine with propargyl bromide. This choice is driven by the high reactivity of the alkyl halide and the ready availability of the starting materials.

Caption: General workflow for the synthesis of 1-(prop-2-ynyl)piperazine.

Detailed Experimental Protocol

-

Setup: To a round-bottom flask under a nitrogen atmosphere, add piperazine (3-5 equivalents) and a suitable solvent such as acetonitrile (ACN) or tetrahydrofuran (THF). The use of excess piperazine serves both as a reactant and as a base to quench the HBr byproduct, minimizing the formation of the dialkylated product.

-

Reaction: Cool the mixture to 0 °C in an ice bath. Add propargyl bromide (1 equivalent) dropwise over 30 minutes to control the exothermic reaction.

-

Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford the pure 1-(prop-2-ynyl)piperazine.

Chemical Reactivity and Applications

The synthetic utility of 1-(prop-2-ynyl)piperazine stems from the distinct reactivity of its two key functional groups.

Caption: Key reactive sites of 1-(prop-2-ynyl)piperazine.

Reactions at the Alkyne Terminus

The terminal alkyne is the primary site for carbon-carbon and carbon-heteroatom bond formation.

-

Click Chemistry: The compound is an ideal substrate for CuAAC reactions with azide-containing molecules to form stable 1,2,3-triazole linkages.[4] This reaction is widely used in drug discovery for lead optimization and in chemical biology for bioconjugation.

-

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the direct connection of the alkyne to aryl or vinyl halides, providing access to a wide range of conjugated systems.[5]

Reactions at the Secondary Amine

The secondary amine of the piperazine ring is a nucleophilic center that can be readily functionalized.

-

N-Alkylation and Reductive Amination: The NH group can be further alkylated or used in reductive amination protocols to introduce additional substituents, enhancing molecular diversity.[3]

-

N-Acylation and Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) forms stable amide or sulfonamide bonds, a common strategy in medicinal chemistry to modulate biological activity and physicochemical properties.

Applications in Drug Discovery and Materials Science

The dual functionality of 1-(prop-2-ynyl)piperazine makes it a valuable intermediate.

-

Pharmaceutical Development: It serves as a key building block in the synthesis of diverse pharmaceuticals, including agents targeting neurological disorders, as well as potential antimicrobial, anticancer, and antiviral compounds.[4][12]

-

Agrochemical Formulations: It is used in the development of novel pesticides and herbicides.[4]

-

Material Science: The alkyne functionality allows for its incorporation into polymers and other materials, contributing to advancements in coatings and adhesives.[4]

Safety and Handling

As with any laboratory chemical, proper handling of 1-(prop-2-ynyl)piperazine is essential.

-

Hazard Identification: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[7]

-

Precautions for Safe Handling:

-

Avoid all contact with skin and eyes.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[14][15]

-

Use in a well-ventilated area or under a chemical fume hood to avoid the formation and inhalation of dust or aerosols.[13][14]

-

Wash hands thoroughly after handling.[14]

-

-

Conditions for Safe Storage:

Conclusion

1-(prop-2-ynyl)piperazine is a high-value synthetic intermediate whose utility is derived from the strategic combination of the pharmacologically significant piperazine ring and the versatile terminal alkyne. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an indispensable tool for professionals in drug discovery, medicinal chemistry, and materials science. This guide provides the foundational knowledge required to leverage the full potential of this powerful building block in research and development.

References

-

This compound | CAS:#52070-67-4. Letopharm Limited.[Link]

-

MSDS of 1-(Prop-2-ynyl)piperazine. Capot Chemical Co., Ltd.[Link]

-

1-(2-Propynyl)piperazine | C7H12N2 | CID 14627369. PubChem, National Center for Biotechnology Information.[Link]

-

1-(Prop-2-yn-1-yl)piperidine. ChemBK.[Link]

-

1-(Piperazin-1-yl)prop-2-en-1-one. PubChem, National Center for Biotechnology Information.[Link]

-

SAFETY DATA SHEET - Piperazine. ChemDmart.[Link]

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Bentham Science.[Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Center for Biotechnology Information.[Link]

-

1-[3-(2,5-Dimethylphenyl)prop-2-ynyl]piperazine. PubChem, National Center for Biotechnology Information.[Link]

-

1-[3-(5-Methyl-3-pyridinyl)prop-2-ynyl]piperazine. PubChem, National Center for Biotechnology Information.[Link]

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate.[Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed, National Center for Biotechnology Information.[Link]

-

Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. MDPI.[Link]

-

1-(1-Phenylprop-2-yl)-4-(3-methylphenyl)piperazine - 13C NMR. SpectraBase.[Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central, National Center for Biotechnology Information.[Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. CAS 52070-67-4: this compound | CymitQuimica [cymitquimica.com]

- 7. 1-(2-Propynyl)piperazine | C7H12N2 | CID 14627369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. letopharm.com [letopharm.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benthamscience.com [benthamscience.com]

- 13. capotchem.cn [capotchem.cn]

- 14. tcichemicals.com [tcichemicals.com]

- 15. chemdmart.com [chemdmart.com]

- 16. mmbio.byu.edu [mmbio.byu.edu]

Biological activity of piperazine-containing compounds

An In-depth Technical Guide to the Biological Activity of Piperazine-Containing Compounds

Abstract

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its structural simplicity, coupled with unique physicochemical properties like high water solubility and versatile chemical reactivity, has cemented its role as a cornerstone in the development of a multitude of therapeutic agents.[1][3] This technical guide provides a comprehensive exploration of the diverse biological activities of piperazine-containing compounds, intended for researchers, scientists, and drug development professionals. We will delve into the key mechanisms of action, structure-activity relationships (SAR), and the causality behind the experimental methodologies used to validate these activities. This document moves beyond a simple listing of facts to offer a synthesized narrative grounded in authoritative sources, complete with detailed protocols, quantitative data summaries, and visual diagrams to illuminate complex concepts.

The Piperazine Scaffold: A Profile of a Privileged Structure

The prevalence of the piperazine moiety in clinically approved drugs is not coincidental.[4] Its success is rooted in a combination of favorable properties that medicinal chemists leverage to optimize both pharmacodynamic and pharmacokinetic profiles.[3][5]

-

Physicochemical Properties: The two basic nitrogen atoms typically have pKa values that allow them to be protonated at physiological pH.[6] This ability to carry a positive charge is critical for forming ionic interactions with acidic residues in target proteins and significantly enhances aqueous solubility, a key factor for oral bioavailability.[1][6]

-

Structural Versatility: The piperazine ring serves as an adaptable linker or a central scaffold.[1] Its nitrogen atoms provide convenient handles for chemical modification, allowing for the attachment of various pharmacophores to fine-tune a compound's interaction with its biological target.[2]

-

Conformational Flexibility: The ring can adopt different conformations, such as the chair and boat forms, which can be constrained by incorporating it into more complex polycyclic structures to achieve higher receptor selectivity.[1]

This combination of features has enabled the development of piperazine-containing drugs across a vast spectrum of therapeutic areas, including central nervous system disorders, infectious diseases, cancer, and allergies.[7][8]

Caption: Logical relationship between the piperazine scaffold, its properties, and applications.

Central Nervous System (CNS) Activity

Many notable drugs containing a piperazine ring target the CNS, where they modulate neurotransmitter pathways.[9][10] Their activity spans antipsychotic, antidepressant, and anxiolytic applications.[9]

Mechanism of Action in CNS

The central pharmacological activity of piperazine derivatives often involves the modulation of the monoamine pathway, which includes neurotransmitters like dopamine, serotonin, and norepinephrine.[9][10]

-

Antipsychotics: Atypical antipsychotics like Clozapine, Olanzapine, and Aripiprazole feature a piperazine ring.[11] Their mechanism often involves antagonism at dopamine D2 receptors and serotonin 5-HT2A receptors. The piperazine moiety is crucial for positioning the molecule correctly within the receptor binding pocket.

-

Antidepressants: Phenylpiperazine compounds like Trazodone act as serotonin antagonist and reuptake inhibitors (SARIs).[12][13] Other derivatives, such as Vortioxetine, exhibit a multimodal mechanism involving serotonin receptor modulation and transporter inhibition.[9] The piperazine core is frequently used in the development of novel antidepressants due to its favorable CNS pharmacokinetic profile and its role in specific binding conformations.[14]

-

Anxiolytics: Buspirone, an anxiolytic, is a piperazine derivative that acts as a partial agonist at serotonin 5-HT1A receptors.[9]

Caption: Simplified signaling pathway for a typical piperazine-based antipsychotic.

Antimicrobial Activity

The rise of microbial resistance has spurred the search for new antimicrobial agents, and piperazine derivatives have emerged as a promising class of compounds.[15][16] They exhibit a broad spectrum of activity against bacteria, fungi, and mycobacteria.[7][15]

Antibacterial and Antifungal Mechanisms

While mechanisms can vary, a common mode of action for antimicrobial piperazine compounds involves the disruption of the microbial cell membrane.[17] The positively charged piperazine ring can interact with the negatively charged components of the bacterial or fungal cell wall and membrane, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.[17]

Numerous studies have synthesized and evaluated novel piperazine derivatives for their antimicrobial potential. For example, series of chalcones, oxazolidinones, and triazinyl piperazine analogues have shown promising activity against strains like Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger.[15][18][19]

Table 1: Antimicrobial Activity of Selected Piperazine Derivatives

| Compound Class | Target Organisms | Reported MIC (μg/mL) | Reference |

| Chalcone-Piperazine Hybrid | Candida albicans | 2.22 | [15] |

| Iminophosphorane Derivatives | Various Bacteria | Moderate Activity | [15] |

| 3,5-difluorobenzyl Derivatives | Bacteria & Fungi | 6.25-25.0 | [16] |

| Triazole-Piperazine Hybrids | Candida albicans, Aspergillus niger | 0.0248-0.0267 (μmol/mL) | [20] |

| Flavone-Piperazine Derivatives | Various Bacteria & Fungi | 10 | [21] |

Anticancer Activity

The piperazine scaffold is integral to the design of numerous anticancer compounds, where it can serve as a solubilizing group or a key part of the pharmacophore that interacts with cancer-related targets.[6][22][23]

Mechanisms of Anticancer Action

The role of piperazine in oncology is diverse, with derivatives targeting various pathways:

-

Enzyme Inhibition: Imatinib, a breakthrough drug for chronic myeloid leukemia, contains a piperazine moiety that is crucial for its binding to the ATP-binding pocket of the Bcr-Abl tyrosine kinase.

-

Receptor Antagonism: Some arylpiperazine derivatives have been developed as α1-adrenergic receptor (α1-AR) blockers, which have shown potential in arresting prostate cell growth.[22]

-

Induction of Apoptosis: Many piperazine derivatives exert their cytotoxic effects by inducing programmed cell death (apoptosis).[23] This can be triggered through various mechanisms, including the inhibition of anti-apoptotic proteins like Bcl-2.[22]

Recent research has focused on creating novel conjugates, such as linking piperazine pharmacophores to natural products like vindoline, to enhance antiproliferative activity.[24][25]

Table 2: Cytotoxic Activity of Novel Vindoline-Piperazine Conjugates

| Compound ID | Description | Cancer Cell Line | Activity (GI₅₀ in µM) | Reference |

| Conjugate 23 | Vindoline-[4-(trifluoromethyl)benzyl]piperazine | MDA-MB-468 (Breast) | 1.00 | [24][25] |

| Conjugate 25 | Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine | HOP-92 (Non-small cell lung) | 1.35 | [24][25] |

Anthelmintic and Antihistaminic Activities

Anthelmintic Action

Historically, piperazine was widely used as an anthelmintic agent to treat parasitic worm infections like ascariasis and enterobiasis.[26][27] Its mechanism is highly selective for helminths.[26][28] Piperazine acts as a potent agonist of the parasite's inhibitory γ-aminobutyric acid (GABA) receptors, which are located in their peripheral neuromuscular system.[29][30] This activation opens chloride ion channels, leading to hyperpolarization of the muscle cell membrane.[30] The sustained hyperpolarization causes a flaccid paralysis of the worm, preventing it from maintaining its position in the host's gastrointestinal tract, after which it is expelled by normal peristalsis.[28][29][31] This selectivity arises because vertebrates primarily use GABA in the CNS, and the helminth GABA receptor is a different isoform.[26][28]

Antihistaminic Action

Piperazine derivatives are a major class of H1 antihistamines.[32] First-generation agents like hydroxyzine and cyclizine readily cross the blood-brain barrier, leading to sedation.[32][33] Second-generation agents, such as cetirizine (an active metabolite of hydroxyzine), were designed to be less lipophilic, reducing their CNS penetration and thus minimizing sedative effects.[33][34][35] These drugs act as inverse agonists at the H1 receptor, stabilizing it in an inactive conformation and reducing its basal activity, which effectively blocks the inflammatory cascade initiated by histamine.[33]

Experimental Protocols and Methodologies

The validation of biological activity requires robust and reproducible experimental protocols. The choice of assay is dictated by the specific activity being investigated.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

Causality: This protocol determines the lowest concentration of a compound required to inhibit the visible growth of a microorganism. It is a fundamental assay for quantifying antimicrobial potency. The use of serial dilutions provides a clear endpoint, and the inclusion of positive (known antibiotic) and negative (vehicle) controls ensures the validity of the results.

Methodology (Broth Microdilution):

-

Preparation of Inoculum: Aseptically pick several colonies of the test microorganism from an agar plate and suspend in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL) in the test wells.

-

Compound Preparation: Prepare a stock solution of the piperazine test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate, including control wells.

-

Controls:

-

Positive Control: Wells containing a standard antibiotic (e.g., Ciprofloxacin, Gentamycin) to confirm microbial susceptibility.

-

Negative Control (Vehicle): Wells containing the microbial inoculum and the highest concentration of the solvent used to dissolve the test compound, to rule out solvent toxicity.

-

Growth Control: Wells containing only the microbial inoculum and growth medium.

-

-

Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C for 18-24 hours for most bacteria).

-

Data Analysis: The MIC is determined as the lowest concentration of the test compound at which there is no visible turbidity (growth) in the well.[6] This can be assessed visually or by measuring absorbance with a plate reader.

Protocol: Sulforhodamine B (SRB) Assay for Anticancer Cytotoxicity

Causality: The SRB assay is a cell-based assay used to measure drug-induced cytotoxicity by quantifying total cellular protein content. It is chosen for its simplicity, sensitivity, and the fact that its endpoint (colorimetric measurement) is stable over time. The assay relies on the ability of the SRB dye to bind to basic amino acids in cellular proteins under mildly acidic conditions.

Methodology:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Treat the cells with serial dilutions of the piperazine test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) Trichloroacetic Acid (TCA) and incubating for 1 hour at 4°C.

-

Washing: Discard the TCA and wash the plates five times with slow-running tap water to remove unbound TCA and serum proteins. Allow the plates to air dry completely.

-

Staining: Add 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[23] Allow the plates to air dry.

-

Dye Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[23] Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.

-

Absorbance Measurement: Read the absorbance at approximately 510 nm using a microplate reader.[23] The absorbance is directly proportional to the total cellular protein and thus, the number of viable cells. The GI₅₀ (concentration causing 50% growth inhibition) can be calculated from the dose-response curve.

Caption: Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Conclusion and Future Perspectives

The piperazine scaffold is a testament to the power of a privileged structure in medicinal chemistry. Its inherent physicochemical and structural advantages have enabled its incorporation into a vast and diverse range of biologically active compounds, from anthelmintics to antipsychotics and from antibiotics to anticancer agents.[2][27][36] The continued exploration of this versatile heterocycle, through novel synthetic strategies and the creation of hybrid molecules, promises to yield new therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles.[5][37] As our understanding of disease biology deepens, the piperazine ring will undoubtedly remain a vital tool for drug development professionals aiming to address unmet medical needs.

References

-

Piperazine - Wikipedia. [Link]

-

Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects - YouTube. [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. [Link]

-

A valuable insight into recent advances on antimicrobial activity of piperazine derivatives - Der Pharma Chemica. [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. [Link]

-

What is the mechanism of Piperazine? - Patsnap Synapse. [Link]

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. [Link]

-

Piperazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. [Link]

-

Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed. [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

-

Design, synthesis and biological evaluation of novel piperazine derivatives as CCR5 antagonists - PubMed. [Link]

-

Biological Activities of Piperazine Derivatives: A Comprehensive Review. [Link]

-

Piperazine and Pyrazine containing molecules and their diverse pharmacological activities - Semantic Scholar. [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. [Link]

-

The Role of Piperazine Derivatives in Drug Discovery. [Link]

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - MDPI. [Link]

-

Piperazine Heterocycles as Potential Anticancer Agents: A Review - ResearchGate. [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ACG Publications. [Link]

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed. [Link]

-

(PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives - ResearchGate. [Link]

-

The Role of Piperazine Derivatives in Modern Drug Discovery. [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed. [Link]

-

Antihistamines, Piperazine Derivatives: Drug Class, Uses, Side Effects, Drug Names - RxList. [Link]

-

Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K. [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - Semantic Scholar. [Link]

-

Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed. [Link]

-

The Significance of Piperazine Derivatives in Modern Drug Discovery. [Link]

-

Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Publishing. [Link]

-

Piperazine skeleton in the structural modification of natural products: a review - PMC. [Link]

-

Synthesis and antimicrobial activity of piperazine containing substituted 1,2,3-triazoles with amide linkage - Taylor & Francis Online. [Link]

-

Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent - PubMed. [Link]

-

List of Phenylpiperazine antidepressants - Drugs.com. [Link]

-

Piperazine - chemeurope.com. [Link]

-

Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents | Journal of Drug Delivery and Therapeutics. [Link]

-

Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors | Bentham Science Publishers. [Link]

-

Trazodone - Wikipedia. [Link]

-

Cetirizine - Wikipedia. [Link]

-

Cetirizine: A Piperazine Antihistamine - PubMed. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Piperazine [chemeurope.com]

- 12. drugs.com [drugs.com]

- 13. Trazodone - Wikipedia [en.wikipedia.org]

- 14. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. researchgate.net [researchgate.net]

- 17. Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 20. tandfonline.com [tandfonline.com]

- 21. Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Novel Piperazine Derivatives of Vindoline as Anticancer Agents [mdpi.com]

- 25. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Piperazine - Wikipedia [en.wikipedia.org]

- 27. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 28. Piperazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 29. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. m.youtube.com [m.youtube.com]

- 32. Antihistamines, Piperazine Derivatives: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 33. pdf.benchchem.com [pdf.benchchem.com]

- 34. Cetirizine - Wikipedia [en.wikipedia.org]

- 35. Cetirizine: a piperazine antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. nbinno.com [nbinno.com]

A Comprehensive Spectroscopic and Structural Elucidation Guide to 1-(Prop-2-yn-1-yl)piperazine

Abstract

This technical guide provides an in-depth analysis of the essential spectroscopic data required for the unambiguous identification and structural characterization of 1-(Prop-2-yn-1-yl)piperazine (CAS: 52070-67-4). As a valuable building block in medicinal chemistry and organic synthesis, this compound's utility is predicated on its structural integrity.[1] The piperazine heterocycle is a common scaffold in pharmaceuticals, while the terminal alkyne of the propargyl group offers a reactive handle for diverse chemical modifications, such as cycloadditions and coupling reactions.[1] This document details the practical acquisition and expert interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Each section includes field-proven experimental protocols, detailed spectral analysis, and data presented in clear, accessible formats to support researchers, scientists, and drug development professionals in their work.

Molecular Structure and Physicochemical Properties

This compound is comprised of a piperazine ring N-substituted with a propargyl group. This structure imparts a combination of properties: the basicity and conformational flexibility of the piperazine moiety and the high reactivity of the terminal alkyne.

Key Properties:

| Property | Value | Source |

|---|---|---|

| CAS Number | 52070-67-4 | [1][2] |

| Molecular Formula | C₇H₁₂N₂ | [1][2] |

| Molecular Weight | 124.18 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid or solid |[1] |

Figure 1: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of this compound, providing definitive information about the carbon-hydrogen framework.[3] The asymmetry introduced by the single N-substitution and the distinct electronic environments of the propargyl group and piperazine ring lead to a well-resolved and highly informative spectrum.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a proton census of the molecule, with chemical shifts indicating the electronic environment and coupling patterns revealing proton connectivity.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a 5 mm NMR tube. Chloroform-d (CDCl₃) is often preferred for its excellent solubilizing power for amine derivatives.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).[3]

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans to achieve adequate signal-to-noise.

-

Relaxation Delay (D1): 1-2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the peaks to determine the relative proton ratios.[3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.25 | d | 2H | NCH₂ -C≡CH | Protons adjacent to the nitrogen and deshielded by the alkyne group. Doublet due to coupling with the terminal alkyne proton. |

| ~ 2.90 | t | 4H | -NCH₂ -CH₂-NH- | Protons on the carbons adjacent to the secondary amine (N-H). |

| ~ 2.60 | t | 4H | -N(Propargyl)-CH₂ -CH₂- | Protons on the carbons adjacent to the propargyl-substituted nitrogen. |

| ~ 2.20 | t | 1H | -C≡CH | Terminal alkyne proton, showing a characteristic triplet due to long-range coupling with the methylene protons. |

| ~ 1.70 | br s | 1H | NH | The secondary amine proton, often a broad singlet. Its chemical shift can be variable and it may exchange with D₂O. |

The ¹H NMR spectrum is characterized by four main regions corresponding to the molecular structure. The propargyl group gives rise to two distinct signals: a doublet around 3.25 ppm for the methylene protons (-CH₂-) adjacent to the piperazine nitrogen, and a triplet around 2.20 ppm for the acetylenic proton (≡C-H). The piperazine ring protons typically appear as two overlapping triplets around 2.90 and 2.60 ppm, corresponding to the four protons adjacent to the secondary amine and the four protons adjacent to the tertiary amine, respectively. The secondary amine proton itself usually appears as a broad singlet, the position of which is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy complements the ¹H NMR data by providing a direct map of the carbon skeleton.

The sample preparation and instrumentation are identical to that for ¹H NMR. The key difference is the use of a ¹³C-observe pulse program with proton decoupling (e.g., 'zgpg30') to produce a spectrum of singlets, simplifying analysis.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 79.5 | C ≡CH | The substituted sp-hybridized carbon of the alkyne group. |

| ~ 72.0 | C≡C H | The terminal sp-hybridized carbon of the alkyne group. |

| ~ 52.5 | -N(C H₂)₂-CH₂-NH- | Carbon atoms of the piperazine ring adjacent to the propargyl-substituted nitrogen. |

| ~ 47.5 | N-C H₂-C≡CH | The methylene carbon of the propargyl group. |

| ~ 45.5 | -NCH₂-(C H₂)₂-NH- | Carbon atoms of the piperazine ring adjacent to the secondary amine. |

The ¹³C NMR spectrum clearly resolves the five unique carbon environments. The two sp-hybridized carbons of the alkyne functional group are the most downfield, appearing around 79.5 and 72.0 ppm. The methylene carbon of the propargyl group is found near 47.5 ppm. The piperazine ring carbons are observed at approximately 52.5 ppm (adjacent to the tertiary nitrogen) and 45.5 ppm (adjacent to the secondary nitrogen), reflecting the different electronic effects of the substituents on the nitrogen atoms.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, primarily the alkyne and amine groups.

-

Sample Preparation: For a liquid sample, a spectrum can be acquired directly as a thin film between two NaCl or KBr plates. For a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~ 3300 | C-H Stretch | Terminal Alkyne (≡C-H) | Confirmatory peak for the propargyl group. |

| ~ 3250 | N-H Stretch | Secondary Amine (N-H) | Indicates the presence of the piperazine secondary amine. |

| 2950-2800 | C-H Stretch | Aliphatic (CH₂) | Confirms the presence of the piperazine and propargyl CH₂ groups. |

| ~ 2110 | C≡C Stretch | Alkyne | A weak but sharp band, highly characteristic of a terminal alkyne. |

| ~ 1150 | C-N Stretch | Amine | Confirms the C-N bonds within the piperazine ring and to the propargyl group. |

The IR spectrum provides compelling evidence for the structure of this compound. The two most diagnostic peaks are the sharp, strong absorption around 3300 cm⁻¹ due to the ≡C-H stretch and the weak but sharp band around 2110 cm⁻¹ from the C≡C triple bond stretch. The presence of a secondary amine is confirmed by the N-H stretching vibration around 3250 cm⁻¹. The aliphatic C-H and C-N stretches provide further corroboration of the overall structure.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of the compound and provides structural clues through the analysis of its fragmentation patterns.[3]

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or ethyl acetate.

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Separation:

-

Injector: Set to 250°C.

-

Column: Use a standard non-polar capillary column (e.g., DB-5MS).

-

Oven Program: A temperature ramp (e.g., from 100°C to 250°C at 10°C/min) to ensure proper elution.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 124 , corresponding to the molecular weight of C₇H₁₂N₂.

-

Major Fragmentation Pathways: The fragmentation of piperazine derivatives is often dominated by the cleavage of the ring.[4] For this compound, key fragmentation events involve alpha-cleavage adjacent to the nitrogen atoms.

Sources

1-(Prop-2-yn-1-yl)piperazine: A Strategic Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Developers

Abstract

1-(Prop-2-yn-1-yl)piperazine, also known as 1-propargylpiperazine, has emerged as a pivotal structural motif in medicinal chemistry and materials science. Its architecture uniquely combines the piperazine ring, a well-established "privileged scaffold" known to improve pharmacokinetic properties, with a terminal alkyne group, a versatile reactive handle for bio-orthogonal chemistry.[1][2] This guide provides an in-depth analysis of its commercial availability, supplier qualification strategies, essential quality control protocols, and key applications, designed to empower researchers in leveraging this compound to its full potential in drug development and beyond.

The Strategic Value of this compound in Synthesis

The utility of this compound stems from its bifunctional nature:

-

The Piperazine Core: The piperazine moiety is a common feature in numerous FDA-approved drugs.[3] Its presence can enhance aqueous solubility and introduce a basic nitrogen center that can be protonated at physiological pH, facilitating interactions with biological targets.[2][4] The piperazine scaffold allows for precise spatial arrangement of pharmacophoric groups, making it a valuable linker in drug design.[2][3]

-